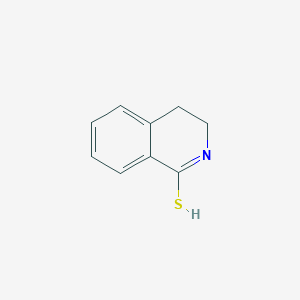

3,4-dihydroisoquinoline-1-thiol

Description

Properties

IUPAC Name |

3,4-dihydroisoquinoline-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-4H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXWBCKPECPALY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(C2=CC=CC=C21)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN=C(C2=CC=CC=C21)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,4 Dihydroisoquinoline 1 Thiol and Its Derivatives

Direct Synthetic Routes to 3,4-Dihydroisoquinoline-1-thiol

The most direct and common method for the synthesis of this compound involves the thionation of the corresponding lactam, 3,4-dihydroisoquinolin-1(2H)-one. This transformation is typically accomplished using thionating agents, with Lawesson's reagent being a prominent choice. nih.govorganic-chemistry.org

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a mild and effective reagent for the conversion of carbonyl compounds, including lactams, into their corresponding thiocarbonyls. nih.gov The reaction mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide, which then reacts with the carbonyl group to form a transient thiaoxaphosphetane intermediate. Subsequent cycloreversion yields the desired thiolactam and a stable phosphorus-oxygen byproduct. nih.gov

While specific literature detailing the thionation of unsubstituted 3,4-dihydroisoquinolin-1(2H)-one is limited, general conditions for the thionation of lactams suggest that the reaction is typically carried out by heating the lactam with Lawesson's reagent in an inert solvent such as toluene (B28343) or xylene. The reaction often requires elevated temperatures to proceed efficiently.

Table 1: General Conditions for Thionation of Lactams with Lawesson's Reagent

| Substrate Type | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cephalosporin (β-lactam) | Lawesson's Reagent (2 equiv.) | Toluene | 100 | 2 | 89 | ucsb.edu |

| Porpholactones | Lawesson's Reagent (excess) | Toluene/Et3N | 110 | 24 | - | nih.gov |

Note: The yields are for the specific substrates mentioned in the references and may vary for 3,4-dihydroisoquinolin-1(2H)-one.

Indirect Synthesis Pathways via Precursor Modification

Indirect methods for the synthesis of this compound involve the construction of the dihydroisoquinoline scaffold followed by the introduction or formation of the thiol group.

Cyclization Reactions for Dihydroisoquinoline Scaffolds

The core 3,4-dihydroisoquinoline (B110456) structure can be synthesized through several established cyclization reactions. The Bischler-Napieralski and Pictet-Spengler reactions are classic and widely used methods. organic-chemistry.org

Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-arylethylamide. For the synthesis of a precursor to this compound, a suitable N-phenethylthioamide would be the required starting material. The cyclization would be promoted by a dehydrating agent like phosphorus pentoxide or polyphosphoric acid.

Pictet-Spengler Reaction: This method involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. To adapt this for the synthesis of the target thiol, a thiocarbonyl-containing reactant would be necessary.

A more contemporary approach involves the use of trifluoromethanesulfonic anhydride (B1165640) (Tf2O) to promote a Bischler-Napieralski-type synthesis from phenylethanols and nitriles. organic-chemistry.org

Thiolation Strategies Applied to Dihydroisoquinoline Analogues

Once the 3,4-dihydroisoquinoline scaffold is in place, the thiol functionality can be introduced. A plausible strategy involves the conversion of an activated precursor at the C1 position. For instance, a 1-alkoxy-3,4-dihydroisoquinoline, formed by O-alkylation of the corresponding lactam, could potentially undergo nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, to yield the desired thiol.

Transformations from Related Sulfur-Containing Heterocycles

The synthesis of this compound could potentially be achieved through the rearrangement or transformation of other sulfur-containing heterocyclic systems. While specific examples are not prevalent in the literature for this exact transformation, the general principle of ring transformation of heterocycles is a known synthetic strategy.

Stereoselective Synthesis of this compound Analogues

The stereoselective synthesis of 3,4-dihydroisoquinoline derivatives is an area of significant research interest, particularly for the preparation of chiral compounds with potential biological activity. Most of the reported methods focus on the synthesis of tetrahydroisoquinolines or the oxygen-containing 3,4-dihydroisoquinolin-1(2H)-ones.

A highly diastereoselective Ugi three-component reaction involving chiral 3,4-dihydroisoquinolines, isocyanides, and carboxylic acids has been developed for the synthesis of enantiopure 1,2,3,4-tetrahydroisoquinolines. rsc.org The inherent chirality at C-3 and C-4 of the starting dihydroisoquinoline directs the stereochemical outcome of the addition at C-1. rsc.org While this method does not directly yield the thiol, the development of chiral 3,4-dihydroisoquinoline precursors is a crucial step. The subsequent thionation of a stereochemically defined lactam precursor could potentially provide a route to chiral this compound analogues.

One-Pot and Multicomponent Reactions in this compound Synthesis

One-pot and multicomponent reactions (MCRs) offer efficient and atom-economical pathways for the synthesis of complex molecules. While specific MCRs for the direct synthesis of this compound are not well-documented, related strategies for the corresponding lactams provide a conceptual framework.

A one-pot synthesis of 3,4-dihydroisoquinolin-1(2H)-ones has been reported via a sequential Ugi-4CR and nucleophilic substitution reaction. researchgate.net The adaptation of such a strategy to incorporate a sulfur-containing component could potentially lead to the desired thiolactam. For instance, the use of a thioacid in a modified MCR could be a plausible, albeit unexplored, route.

Furthermore, the cyclization of N,N'-diphenylthiocarbamides with enaminones, promoted by iodine, provides a protocol for synthesizing poly-substituted 2-iminothiazolines. nih.gov While this leads to a different heterocyclic system, it demonstrates the use of thiourea derivatives in cyclization reactions to form sulfur-containing heterocycles. A similar strategy starting from a phenethylamine-derived thiourea could be envisioned for the synthesis of the target compound.

Catalytic Approaches for this compound Formation

The formation of this compound is most commonly achieved through the thionation of its corresponding lactam, 3,4-dihydroisoquinoline-1(2H)-one. Therefore, a discussion of the catalytic synthesis of this lactam precursor is essential. A variety of catalytic methods, including transition metal-catalyzed and organocatalytic approaches, have been developed for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones.

One prominent method involves the rhodium-catalyzed C-H bond functionalization of aromatic amides. For instance, the reaction of aromatic amides containing an 8-aminoquinoline (B160924) directing group with N-vinylphthalimide, catalyzed by a rhodium complex, leads to the formation of 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.gov This transformation proceeds through a proposed carbene mechanism and can be performed as a one-pot reaction. nih.gov

Palladium-catalyzed reactions have also been extensively utilized. These include the intramolecular carbonylation of aryl halides and the C-H activation/annulation of N-methoxybenzamides with allenoic acid esters. organic-chemistry.orgorganic-chemistry.org The latter method demonstrates high regioselectivity, affording various substituted 3,4-dihydroisoquinolin-1(2H)-ones in good yields under relatively mild conditions. organic-chemistry.org

Organocatalysis presents a metal-free alternative for the asymmetric synthesis of these lactams. A notable example is the one-pot aza-Henry–hemiaminalization–oxidation sequence starting from 2-(nitromethyl)benzaldehydes and N-protected aldimines, catalyzed by a quinine-based squaramide organocatalyst. researchgate.netnih.gov This method yields trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones with high diastereoselectivity and good enantioselectivity. researchgate.netnih.gov

The following table summarizes representative catalytic methods for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives.

| Catalyst/Reagent | Substrates | Product(s) | Yield (%) | Reference(s) |

| Rhodium complex | Aromatic amides with 8-aminoquinoline directing group, N-vinylphthalimide | 3,4-Dihydroisoquinolin-1(2H)-one derivatives | Good to Excellent | nih.gov |

| Pd(OAc)₂, Ag₂CO₃ | N-methoxybenzamides, 2,3-allenoic acid esters | 3,4-Substituted 3,4-dihydroisoquinolin-1(2H)-ones | Good | organic-chemistry.org |

| Quinine-based squaramide | 2-(nitromethyl)benzaldehydes, N-protected aldimines | trans-3,4-Disubstituted 3,4-dihydroisoquinolin-1(2H)-ones | 39-78 | researchgate.netnih.gov |

Once the 3,4-dihydroisoquinolin-1(2H)-one precursor is obtained, the next step is thionation to yield the target this compound. The most widely used reagent for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). researchgate.net While often used in stoichiometric amounts, research into catalytic thionation methods is ongoing.

Catalytic approaches for the synthesis of thioamides and thiolactams in general offer promising avenues for the development of more efficient and sustainable syntheses of this compound. For example, a chloride-catalyzed insertion of carbon disulfide (CS₂) into nitrones has been reported as a mild, metal-free method for thioamide synthesis, which has been successfully applied to the formation of thiolactams. acs.org Another approach involves the use of sulfactive catalysts, such as molybdenum or tungsten, to prepare thioamides from amides at elevated temperatures. researchgate.net

The table below outlines common reagents and emerging catalytic methods for the thionation of lactams to thiolactams, which are applicable to the synthesis of this compound.

| Reagent/Catalyst | Reaction Type | Conditions | Applicability | Reference(s) |

| Lawesson's Reagent | Stoichiometric Thionation | Reflux in toluene or xylene | Broad applicability to lactams | researchgate.net |

| Chloride anion | Catalytic CS₂ Insertion | Mild, metal-free | Synthesis of thioamides and thiolactams from nitrones | acs.org |

| Molybdenum/Tungsten catalysts | Catalytic Thionation | Elevated temperatures | General conversion of amides to thioamides | researchgate.net |

Chemical Reactivity, Mechanism, and Derivatization of 3,4 Dihydroisoquinoline 1 Thiol

Tautomerism Studies of 3,4-Dihydroisoquinoline-1-thiol

Thione-Thiol Tautomeric Equilibria and Interconversion

This compound exists in a tautomeric equilibrium between its thiol and thione forms. The thione form is characterized by a carbon-sulfur double bond (C=S) and an N-H bond, whereas the thiol form contains a carbon-sulfur single bond with a proton on the sulfur atom (S-H) and a carbon-nitrogen double bond within the heterocyclic ring. This equilibrium is a dynamic process, and the predominant tautomer can be influenced by factors such as the solvent and temperature. iaea.org In many heterocyclic systems, the thione form is generally the more stable tautomer in the solid state. iaea.org The interconversion between these two forms involves the migration of a proton between the nitrogen and sulfur atoms.

Spectroscopic and Computational Elucidation of Tautomeric Forms

The study of thione-thiol tautomerism heavily relies on spectroscopic methods and computational chemistry. Techniques such as Nuclear Magnetic Resonance (NMR), infrared (IR), and UV-visible spectroscopy are instrumental in identifying the dominant tautomeric form in different environments. iaea.org

Spectroscopic Analysis:

¹H NMR Spectroscopy: In solution, the presence of both tautomers can be confirmed by distinct signals. For instance, the N-H proton of the thione form and the S-H proton of the thiol form would appear at different chemical shifts. The integration of these signals can be used to determine the equilibrium constant in various solvents. iaea.org

IR Spectroscopy: The vibrational frequencies of the C=S and S-H bonds are characteristic. The thione form will exhibit a strong absorption band corresponding to the C=S stretching vibration, while the thiol form will show a band for the S-H stretch.

UV-Vis Spectroscopy: The electronic transitions in the thione and thiol forms differ, leading to distinct absorption spectra that can be used to study the equilibrium. iaea.org

Computational Studies: Density Functional Theory (DFT) calculations are frequently employed to model the structures and relative energies of the tautomers. nih.govresearchgate.net These calculations can predict the most stable tautomer in the gas phase and in different solvents, often showing good agreement with experimental data. nih.govnih.gov For similar heterocyclic systems, computational studies have consistently shown the thione form to be the more predominant species in the gas phase. nih.govresearchgate.net

Reaction Mechanisms Involving the this compound Moiety

Nucleophilic Reactivity of the Thiol Group

The sulfur atom in the thiol tautomer of this compound is a potent nucleophile. This reactivity is central to many of its derivatization reactions. The deprotonated form, the thiolate anion, is an even stronger nucleophile and can readily participate in various reactions.

S-Alkylation and S-Acylation: The thiol group can be easily alkylated or acylated to form a range of derivatives. These reactions typically proceed via an SN2 mechanism where the sulfur atom attacks an electrophilic carbon atom. For instance, reaction with alkyl halides in the presence of a base to deprotonate the thiol leads to the formation of S-alkylated products. Similarly, reaction with acyl chlorides or anhydrides yields S-acylated derivatives.

Oxidation-Reduction Chemistry of this compound

The thiol group is susceptible to oxidation. youtube.comlibretexts.org A common oxidation reaction for thiols is the formation of a disulfide bond, which involves the coupling of two thiol molecules. youtube.comlibretexts.org This reaction can be initiated by mild oxidizing agents. The resulting disulfide can, in turn, be reduced back to the corresponding thiols using appropriate reducing agents. youtube.com

This reversible oxidation-reduction is a key feature of thiol chemistry. libretexts.org

Electrophilic Aromatic Substitution on the Dihydroisoquinoline Core

The benzene (B151609) ring of the 3,4-dihydroisoquinoline (B110456) core can undergo electrophilic aromatic substitution reactions. libretexts.orglibretexts.org The position of substitution is directed by the activating or deactivating nature of the substituents on the ring. The thiol/thione moiety, along with the heterocyclic part of the molecule, will influence the electron density of the aromatic ring and thus direct incoming electrophiles to specific positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orglibretexts.orgyoutube.com The conditions for these reactions typically involve the generation of a strong electrophile in the presence of a catalyst. libretexts.orglibretexts.org

Data Tables

Table 1: Spectroscopic Data for Thione-Thiol Tautomers (Hypothetical Data)

| Tautomer | ¹H NMR Chemical Shift (δ, ppm) | IR Absorption (cm⁻¹) |

|---|---|---|

| Thione Form | N-H: ~8.5 | C=S: ~1100-1250 |

| Thiol Form | S-H: ~3.5-4.5 | S-H: ~2550-2600 |

Table 2: Representative Reactions of this compound

| Reaction Type | Reagent | Product Type |

|---|---|---|

| S-Alkylation | Alkyl Halide (e.g., CH₃I) | 1-(Methylthio)-3,4-dihydroisoquinoline |

| Oxidation | Mild Oxidizing Agent (e.g., I₂) | Bis(3,4-dihydroisoquinolin-1-yl) disulfide |

| Nitration | HNO₃/H₂SO₄ | Nitro-3,4-dihydroisoquinoline-1-thiol |

Ligand Chemistry and Metal Complexation of this compound

The coordination chemistry of this compound, while not extensively detailed in dedicated studies, can be inferred from the well-established principles of thiol, thiolate, and thioamide coordination with metal ions. The molecule's ability to exist in thiol and thione tautomeric forms allows for versatile binding modes, making it an interesting candidate as a ligand in coordination chemistry.

Coordination as a Thiolate Ligand:

Upon deprotonation, the thiol tautomer forms a thiolate anion. Thiolates are classified as soft Lewis bases and, according to Hard and Soft Acid-Base (HSAB) theory, form strong coordination bonds with soft Lewis acidic metal centers. This includes late transition metals and heavy metals such as Cu(I), Ag(I), Au(I), Cd(II), Pt(II), and Hg(II). The synthesis of such complexes is commonly achieved through salt metathesis reactions, where an alkali metal thiolate is reacted with a transition metal halide.

The thiolate ligand derived from this compound can coordinate to a metal center in several ways:

Terminal Coordination: Acting as a monodentate ligand, bonding to a single metal ion through the sulfur atom.

Bridging Coordination: The sulfur atom can bridge two or more metal centers, a common structural motif in metal-thiolate cluster chemistry.

The resulting metal-sulfur bond is covalent in nature, and the nucleophilicity of the coordinated sulfur atom is generally attenuated compared to the free thiolate.

Coordination as a Neutral Thioamide Ligand:

The thione tautomer, 3,4-dihydroisoquinoline-1(2H)-thione, can act as a neutral, monodentate ligand, coordinating through its exocyclic sulfur atom. This is a typical binding mode for thioamides and related cyclic thiones like those derived from 1,2,4-triazoles. In this mode, the ligand coordinates to the metal without prior deprotonation, forming complexes with a variety of transition metals.

Chelation via N,S-Coordination:

Perhaps the most interesting potential lies in its ability to act as a bidentate chelating ligand. After deprotonation of the N-H proton of the thione tautomer, the resulting anion can coordinate to a metal ion through both the nitrogen and sulfur atoms, forming a stable five-membered chelate ring. This N,S-bidentate coordination is a well-known motif for structurally related ligands like thiosemicarbazones and 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol. The formation of such chelates often enhances the thermodynamic stability of the resulting metal complex compared to monodentate coordination. The specific geometry of the complex (e.g., square planar, tetrahedral, or octahedral) would depend on the metal ion, its oxidation state, and the stoichiometry of the ligand-to-metal ratio.

The study of thiosemicarbazone metal complexes, which also contain a thioamide-like functionality, has shown that these ligands can form stable complexes with a wide range of metals, including copper, nickel, palladium, and ruthenium, exhibiting diverse biological activities. This suggests that this compound could serve as a valuable scaffold for the design of novel metal complexes with potential applications in catalysis or medicinal chemistry.

| Potential Coordination Mode | Ligand Form | Donor Atom(s) | Expected Metal Ions |

| Terminal/Bridging | Thiolate | S | Soft metals (e.g., Cu(I), Ag(I), Hg(II), Pt(II)) |

| Monodentate | Thione (Neutral) | S | Various transition metals |

| Bidentate Chelate | Thiolate (Anionic) | N, S | Various transition metals (e.g., Ni(II), Cu(II), Pd(II)) |

Advanced Spectroscopic and Structural Characterization of 3,4 Dihydroisoquinoline 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 3,4-dihydroisoquinoline-1-thiol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a comprehensive picture of its molecular framework.

Proton (¹H) NMR Elucidation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons in the dihydroisoquinoline core. The chemical shifts are influenced by the electron-donating or withdrawing nature of the thioamide group and the aromatic ring.

A broad singlet for the N-H proton is anticipated in the downfield region, typically between δ 9.0 and 11.0 ppm, characteristic of a thioamide proton. The aromatic protons on the benzene (B151609) ring would appear as a multiplet in the range of δ 7.2-7.9 ppm. The aliphatic protons of the dihydroisoquinoline moiety are expected to be observed as two triplets: one for the methylene (B1212753) group adjacent to the nitrogen (C3-H₂) and another for the methylene group at the C4 position (C4-H₂), likely in the regions of δ 3.6-3.8 ppm and δ 2.9-3.1 ppm, respectively. The coupling between these adjacent methylene groups would result in a triplet-of-triplets splitting pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | 9.0 - 11.0 | br s |

| Aromatic-H | 7.2 - 7.9 | m |

| C3-H₂ | 3.6 - 3.8 | t |

Predicted values are based on analogous structures and general thioamide characteristics.

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A key signal in the spectrum of this compound is that of the thiocarbonyl carbon (C=S). This carbon is significantly deshielded and is expected to resonate in the range of δ 195-210 ppm. nih.gov The aromatic carbons would give rise to signals between δ 120 and 140 ppm. The aliphatic carbons at the C3 and C4 positions are expected to appear at approximately δ 45-50 ppm and δ 25-30 ppm, respectively.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=S (C1) | 195 - 210 |

| Aromatic-C | 120 - 140 |

| C3 | 45 - 50 |

Predicted values are based on analogous structures and general thioamide characteristics. nih.govresearchgate.net

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are invaluable for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, a cross-peak between the signals of the C3-H₂ and C4-H₂ protons would be expected, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting the C3-H₂ proton signal to the C3 carbon signal and the C4-H₂ proton signal to the C4 carbon signal.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular formula (C₉H₉NS). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation pattern in the mass spectrum can provide structural information. Common fragmentation pathways for heterocyclic thiols and thioamides may include the loss of the thio-functional group as H₂S or CS, as well as fragmentation of the dihydroisoquinoline ring. acs.orgnih.gov The presence of a prominent molecular ion peak is generally expected.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibration of the thioamide group is expected to appear as a broad band in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

A significant band for the thioamide group is the C=S stretching vibration. This band is typically found in the region of 1020-1250 cm⁻¹, although its intensity can be variable. oup.comoup.comoptica.org The C-N stretching vibration of the thioamide is also a characteristic feature, often appearing in the range of 1300-1400 cm⁻¹. Aromatic C=C stretching vibrations will be present in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3100 - 3300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=S Stretch | 1020 - 1250 |

| C-N Stretch | 1300 - 1400 |

Predicted values are based on general thioamide IR data. oup.comoup.comoptica.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound is publicly available, predictions can be made based on the crystal structures of similar thioamides. rsc.orgresearchgate.net

It is expected that in the solid state, the molecule would exist predominantly in the thioamide tautomeric form. The crystal structure would likely reveal a planar or near-planar thioamide group. The C=S bond length is anticipated to be around 1.68-1.71 Å, which is longer than a typical C=O bond, while the C-N bond would exhibit partial double bond character with a length of approximately 1.33 Å. nih.gov Intermolecular hydrogen bonding between the N-H proton of one molecule and the sulfur atom of a neighboring molecule would be a likely feature of the crystal packing.

Computational Chemistry and Theoretical Molecular Analysis of 3,4 Dihydroisoquinoline 1 Thiol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the molecular properties of 3,4-dihydroisoquinoline-1-thiol. These methods provide a detailed picture of the electron distribution and its implications for reactivity and stability.

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Fukui Indices, Molecular Electrostatic Potential Maps)

The electronic landscape of a molecule is key to its chemical behavior. For this compound, DFT calculations can map out this landscape.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For related heterocyclic compounds, DFT analyses have been instrumental in determining these parameters. researchgate.net

Fukui Indices: These reactivity descriptors, derived from conceptual DFT, help in identifying the most electrophilic and nucleophilic sites within the molecule. By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can pinpoint the atoms most likely to engage in chemical reactions.

Molecular Electrostatic Potential (MEP) Maps: MEP maps provide a visual representation of the charge distribution around a molecule. These maps are invaluable for understanding intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic attack sites. The color-coded surface indicates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

A hypothetical table of calculated electronic properties for this compound based on DFT calculations is presented below.

| Descriptor | Value (Arbitrary Units) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Energetics and Stability of Tautomeric Forms

This compound can exist in two tautomeric forms: the thione form and the thiol form. The relative stability of these tautomers is critical for understanding its chemical and biological activity.

Thione Form: Characterized by a carbon-sulfur double bond (C=S).

Thiol Form: Features a carbon-sulfur single bond (C-S) and a sulfur-hydrogen bond (S-H).

Quantum chemical calculations can accurately predict the relative energies of these tautomers and the energy barrier for the tautomerization process. Studies on similar thione-thiol systems, such as 1,2,4-triazole-3-thione, have shown that the thione form is often more stable in the gas phase. researchgate.net The solvent environment can significantly influence the tautomeric equilibrium, with polar solvents potentially stabilizing the more polar tautomer. mdpi.comnih.gov

A table summarizing the calculated relative energies of the tautomers is provided below.

| Tautomer | Relative Energy (kcal/mol) |

| Thione | 0.0 (Reference) |

| Thiol | +3.5 |

Note: The values in this table are hypothetical and for illustrative purposes.

Molecular Dynamics Simulations of this compound Systems

An MD simulation would typically involve placing the molecule in a simulated solvent box and observing its behavior at a specific temperature and pressure. nih.gov This can reveal stable conformations, the dynamics of hydrogen bonding with solvent molecules, and the time-dependent behavior of the molecule's structure.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for designing more potent and selective drug candidates. researchgate.netrsc.org

SAR Analysis: This involves systematically modifying the chemical structure of this compound analogues and assessing the impact on their biological activity. For instance, substituents could be varied at different positions of the isoquinoline (B145761) ring or on the thiol group to understand which structural features are crucial for activity.

QSAR Modeling: QSAR provides a mathematical relationship between the chemical structure and biological activity. nih.gov By calculating various molecular descriptors (e.g., steric, electronic, hydrophobic), a predictive model can be built. For analogues of this compound, QSAR could identify the key physicochemical properties that govern their biological effects. For example, studies on N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives have shown the importance of descriptors like the total symmetry index and 3D-MoRSE for cytotoxicity. nih.gov

A hypothetical QSAR data table for a series of this compound analogues is shown below.

| Analogue | LogP | Molecular Weight | Electronic Energy | Biological Activity (IC50, µM) |

| 1 | 2.1 | 177.25 | -550 | 10.5 |

| 2 (4-Cl) | 2.8 | 211.70 | -1010 | 5.2 |

| 3 (4-OCH3) | 1.9 | 207.28 | -665 | 12.1 |

Note: This table is a hypothetical representation of data that would be used in a QSAR study.

Molecular Docking Studies of this compound Interactions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, typically a protein or enzyme. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, docking studies could be performed against various enzymes or receptors implicated in diseases. The docking process involves placing the ligand (this compound) into the binding site of the protein and evaluating the binding affinity using a scoring function. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. nih.gov Docking studies on related 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have been used to rationalize their inhibitory activity against PARP1. nih.gov

A hypothetical summary of a docking study is presented in the table below.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Kinase X | -8.2 | Tyr123, Leu178, Val201 |

| Monoamine Oxidase B | -7.5 | Phe343, Cys172, Tyr435 |

Note: The data in this table is hypothetical and for illustrative purposes.

Mechanistic Investigations of Biological Activity in Vitro

Enzyme Inhibition Mechanism Studies

There is a notable lack of specific data concerning the enzyme inhibition mechanisms of 3,4-dihydroisoquinoline-1-thiol. While the broader class of 3,4-dihydroisoquinolines has been investigated for such properties, the direct thiol derivative remains largely uncharacterized in this regard.

Kinetic Characterization of Enzyme Inhibition by this compound Derivatives

No specific studies detailing the kinetic characterization of enzyme inhibition by this compound were found in the reviewed scientific literature. Research on related compounds, such as 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, has shown inhibitory activity against enzymes like poly(ADP-ribose) polymerase (PARP), but this cannot be directly extrapolated to the thiol variant.

Molecular Interaction Analysis with Target Enzymes (e.g., Urease, Poly(ADP-ribose) Polymerase (PARP), HIV-1 Integrase)

Detailed molecular interaction analyses of this compound with enzymes such as urease, PARP, or HIV-1 integrase are not available in published research. Studies on related structures include the investigation of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as PARP inhibitors, where the isoquinolone core is a key feature for interaction. However, the specific binding modes and interactions of the thiol-containing analogue have not been elucidated.

Antimicrobial Action Mechanisms (In Vitro)

The antimicrobial properties and the underlying mechanisms of action for this compound have not been specifically reported.

Mechanistic Studies of Antibacterial Activity

There is no available data from mechanistic studies on the antibacterial activity of this compound. While some dihydropyrrolo[2,1-a]isoquinoline chalcones have shown activity against E. coli and B. mycoides, these are structurally distinct from the target compound.

Investigations into Antifungal and Antioomycete Mechanisms

Specific investigations into the antifungal and antioomycete mechanisms of this compound are absent from the scientific literature.

Membrane Disruption and Cellular Integrity Modulation

While there is no direct evidence for membrane disruption by this compound, studies on the closely related 3,4-dihydroisoquinolin-1(2H)-one derivatives suggest that this class of compounds may act by disrupting the biological membrane systems of certain organisms. For instance, a derivative of 3,4-dihydroisoquinolin-1(2H)-one, compound I23, was suggested to function by disrupting the biological membranes of the oomycete Pythium recalcitrans. This mode of action, however, has not been confirmed for the thiol-containing counterpart.

Other Mechanistic Biological Modulations (In Vitro)

Interference with Cellular Processes (e.g., Tubulin Polymerization)

While direct studies on this compound's effect on tubulin polymerization are not extensively documented in publicly available research, investigations into its structural analogs, specifically 1,4-disubstituted-3,4-dihydroisoquinoline derivatives, have revealed significant activity in this area. These derivatives have been designed and synthesized as inhibitors of tubulin polymerization, a critical process for cell division, making them of interest in anticancer research. nih.gov

A study focusing on a series of these derivatives demonstrated their potential to interfere with microtubule assembly. nih.gov Microtubules are dynamic polymers of tubulin and are essential components of the cytoskeleton, playing a crucial role in cell structure, intracellular transport, and mitosis. The disruption of tubulin polymerization can lead to cell cycle arrest and apoptosis, which is a key mechanism for many chemotherapeutic agents.

In one study, a number of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives were synthesized and evaluated for their cytotoxic activities against the CEM leukemia cell line. nih.gov Several of these compounds displayed moderate to good cytotoxic activities. The most potent compound from this series was further tested for its effect on tubulin polymerization and showed a significant inhibitory effect on microtubule assembly from pure tubulin. nih.gov Molecular docking studies have also been employed to understand the hypothetical binding mode of these derivatives with tubulin, suggesting a potential interaction at the colchicine (B1669291) binding site. nih.govnih.gov

It is important to note that these findings are for derivatives of 3,4-dihydroisoquinoline (B110456) and not the specific compound this compound. However, this research highlights the potential of the 3,4-dihydroisoquinoline scaffold as a basis for the development of new tubulin polymerization inhibitors. The presence and nature of substituents on the dihydroisoquinoline ring are crucial for this activity.

Table 1: In Vitro Activity of Selected 1,4-Disubstituted-3,4-Dihydroisoquinoline Derivatives

| Compound | Cytotoxic Activity (IC₅₀) against CEM cell line (μM) | Tubulin Polymerization Inhibition (%) at 40 μM |

|---|---|---|

| Compound 21 | 4.10 | Not Reported |

| Compound 32 | 0.64 | 52 |

Data sourced from a study on 1,4-disubstituted-3,4-dihydroisoquinoline derivatives as tubulin polymerization inhibitors. nih.gov

Role in Cellular Redox Homeostasis

The role of this compound in cellular redox homeostasis is an area of interest due to the presence of a thiol (-SH) group in its structure. Thiol-containing compounds are known to play a crucial role in maintaining the redox balance within cells, acting as antioxidants or participating in redox signaling pathways. nih.govnih.gov

Cellular redox homeostasis is a delicate balance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms. An imbalance in this system can lead to oxidative stress, which is implicated in various pathological conditions. Thiols are key players in the antioxidant defense system. nih.gov They can directly scavenge ROS or act as cofactors for antioxidant enzymes.

The thiol group is a potent nucleophile and can undergo oxidation-reduction reactions. nih.gov In the context of this compound, the thiol group could potentially participate in several redox-related processes:

Direct Antioxidant Activity: The thiol group could directly neutralize reactive oxygen species, thereby protecting cellular components from oxidative damage.

Interaction with Cellular Thiols: It could interact with endogenous thiols like glutathione (B108866) (GSH), a major cellular antioxidant, potentially influencing the glutathione redox cycle.

Modulation of Redox-Sensitive Proteins: The thiol group might interact with cysteine residues in proteins that are sensitive to the cellular redox state, thereby modulating their function and affecting downstream signaling pathways. nih.gov

While direct experimental evidence for the specific role of this compound in cellular redox homeostasis is limited in the reviewed literature, the presence of the thiol moiety strongly suggests its potential to participate in these processes. The chemical environment of the thiol group within the dihydroisoquinoline scaffold would influence its reactivity and specific interactions within the complex cellular milieu. Further research is needed to elucidate the precise mechanisms by which this compound may modulate cellular redox status.

Analytical Methodologies for Detection and Quantification of 3,4 Dihydroisoquinoline 1 Thiol

Chromatographic Separation Techniques

Chromatographic techniques are powerful tools for separating 3,4-dihydroisoquinoline-1-thiol from complex mixtures, allowing for its precise quantification.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector is a highly sensitive method for the analysis of thiols. Since this compound is not natively fluorescent, a pre-column derivatization step with a fluorescent labeling reagent is necessary. This process involves reacting the thiol group with a compound that introduces a fluorophore into the molecule.

A common strategy involves the use of thiol-specific derivatizing agents such as 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole) (MIPBO) or ortho-phthaldehyde (OPA) in the presence of a primary amine. nih.govsemanticscholar.org The resulting fluorescent derivative can then be separated by reversed-phase HPLC and detected with high sensitivity. The selection of the appropriate derivatizing reagent and the optimization of reaction conditions are critical for achieving reliable and reproducible results. For instance, with some reagents, the excitation and emission wavelengths for detection are set to maximize the signal of the thiol derivative. nih.gov

| Parameter | Typical Value/Condition | Source |

| Derivatizing Agent | 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole) (MIPBO) | nih.gov |

| Detection | Fluorescence | nih.gov |

| Excitation Wavelength | ~310 nm | nih.gov |

| Emission Wavelength | ~375 nm | nih.gov |

| Separation Mode | Reversed-phase HPLC |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer high selectivity and sensitivity for the analysis of this compound. This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer. For thiol analysis, derivatization is often employed to enhance ionization efficiency and chromatographic retention. Reagents like 4,4'-dithiodipyridine (DTDP) can be used to form derivatives that are readily analyzed by LC-MS/MS in multiple reaction monitoring (MRM) mode, providing excellent quantitative performance. unipd.it The high resolution of modern mass spectrometers, such as Orbitrap-based systems, can further enhance selectivity.

A comprehensive "thiol profile" can be generated using HPLC-MS/MS to simultaneously determine multiple sulfur-containing metabolites. mdpi.com This approach is valuable for studying the role of such compounds in various biological and chemical systems. mdpi.com

| Technique | Key Feature | Application | Source |

| LC-MS/MS | High selectivity and sensitivity | Quantification of thiol derivatives | unipd.it |

| UPLC-Q-TOF-MS | High-resolution mass analysis | Identification of unknown volatile thiols | frontiersin.org |

| HPLC-MS/MS | Comprehensive thiol profiling | Simultaneous determination of multiple thiols | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing volatile compounds. Since this compound itself may not be sufficiently volatile or thermally stable for direct GC analysis, derivatization to a more volatile and stable form is typically required. researchgate.net Extractive alkylation using reagents like pentafluorobenzyl bromide (PFBBr) can convert thiols into derivatives that are amenable to GC-MS analysis. nih.gov This method has proven effective for the quantification of polyfunctional thiols in complex matrices. nih.gov

Challenges in GC-MS analysis of thiols include their potential reactivity with metal surfaces in the instrument and their thermolability. chromforum.org Therefore, careful optimization of the GC conditions, such as the injector and transfer line temperatures, is crucial to prevent degradation and ensure accurate quantification. chromforum.org

| Derivatization Reagent | Analytical Technique | Key Advantage | Source |

| Pentafluorobenzyl bromide (PFBBr) | GC-MS | Forms stable and volatile derivatives | nih.gov |

| Ethyl propiolate | GC-MS/MS | Derivatives are resistant to oxidation and thermally stable | researchgate.netresearchgate.net |

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)

Thin Layer Chromatography (TLC) and its high-performance version (HPTLC) are simple, cost-effective, and rapid methods for the qualitative and semi-quantitative analysis of various compounds, including sulfur-containing heterocycles. nih.gov For the detection of this compound, a suitable visualization reagent is required as the compound is not colored.

A variety of spray reagents can be used for the detection of heterocyclic compounds on a TLC plate. For instance, a solution of tetracyanoethylene (B109619) in an organic solvent can produce colored spots with aromatic heterocycles. epfl.ch Another option is the use of ninhydrin-based reagents, which are commonly used for amino acids but can also react with certain heterocyclic amines to produce colored spots upon heating. epfl.ch The choice of the mobile phase and the stationary phase is critical for achieving good separation.

| Reagent | Target Compounds | Expected Result | Source |

| Tetracyanoethylene | Aromatic hydrocarbons and heterocycles | Various colored spots | epfl.ch |

| Ninhydrin/Cadmium Acetate | Amino acids and heterocyclic amines | Red, pink, or purple spots | epfl.ch |

Spectrophotometric and Fluorimetric Detection Protocols

Spectrophotometric and fluorimetric methods provide alternative approaches for the quantification of this compound, often relying on the reaction of the thiol group to produce a chromophoric or fluorophoric product.

Colorimetric Assays (e.g., Ellman's Method for Thiol Quantification)

Ellman's method is a widely used colorimetric assay for the quantification of free sulfhydryl groups. bmglabtech.com The assay is based on the reaction of a thiol with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). This reaction produces a mixed disulfide and the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, which has a strong absorbance at 412 nm. bmglabtech.comfishersci.com

The concentration of the thiol can be determined by measuring the absorbance of the TNB product and using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) or by creating a standard curve with a known thiol compound like cysteine. fishersci.combroadpharm.com This method is rapid, simple, and can be adapted for use in a 96-well plate format for high-throughput analysis. bmglabtech.com While less sensitive than chromatographic methods, its convenience makes it a popular choice for routine thiol quantification. bmglabtech.com

A similar principle is employed in other spectrophotometric methods where a derivatizing agent reacts with the thiol to produce a colored product with a characteristic absorbance maximum. uw.edu.plresearchgate.net

| Method | Reagent | Wavelength | Key Principle | Source |

| Ellman's Assay | 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) | 412 nm | Reaction of thiol with DTNB to produce colored TNB anion. | bmglabtech.comfishersci.com |

| DMPD Method | N,N-dimethyl-p-phenylenediamine (DMPD) with Fe³⁺ | ~455-490 nm | Reaction of thiols with DMPD in the presence of an oxidizing agent to form a colored product. | uw.edu.plresearchgate.net |

Development of Fluorescent Probes and Derivatization Reagents

The high nucleophilicity of the thiol group makes it a prime target for selective derivatization and the development of fluorescent probes. nih.gov These methods enhance detection sensitivity and selectivity, particularly when coupled with separation techniques like high-performance liquid chromatography (HPLC). nih.govnih.gov

Fluorescent probes are compounds that are typically non-fluorescent or weakly fluorescent and become highly fluorescent upon reaction with the target analyte. nih.govnih.gov For thiol detection, a variety of fluorophores such as coumarin, fluorescein, and BODIPY (boron-dipyrromethene) have been utilized. nih.govmdpi.com The sensing mechanisms often involve reactions like Michael addition, cleavage of sulfonamides or sulfonate esters, and disulfide bond cleavage, all triggered by the thiol group. mdpi.com

A common strategy involves designing a probe with a fluorophore and a quenching moiety connected by a thiol-reactive linker. The reaction with a thiol cleaves this linker, separating the fluorophore from the quencher and thus "turning on" the fluorescence. For instance, a probe might consist of a fluorophore masked by a 2,4-dinitrobenzenesulfonyl (DNBS) group. The nucleophilic attack by a thiol displaces the DNBS group, releasing the fluorescent molecule. mdpi.com Probes based on Michael addition reactions are also prevalent, where a thiol adds to an electron-deficient double bond, disrupting a quenching pathway and initiating fluorescence. mdpi.com

Derivatization reagents function similarly by attaching a chromophore or fluorophore to the thiol, making it detectable by UV-Vis or fluorescence detectors. nih.govresearchgate.net These reagents typically contain a functional group reactive towards thiols, such as an N-substituted maleimide, an active halogen, or an aziridine. nih.gov For example, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and its more reactive analogue, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are widely used reagents that react with thiols to form highly fluorescent adducts suitable for HPLC analysis. tcichemicals.com

The applicability of these methods to this compound would depend on the specific reaction conditions, such as pH, which influences the deprotonation of the thiol group to the more reactive thiolate anion. The inherent fluorescence of the isoquinoline (B145761) ring itself could also be a factor to consider in developing specific probes. nih.gov

| Probe/Reagent Type | General Mechanism | Target Analytes (Examples) | Detection Limit (Typical) | Reference(s) |

| BODIPY-based Probe | Displacement Reaction | Cysteine, Glutathione (B108866) | Micromolar (µM) range | mdpi.com |

| Fluorescein-based Probe | Michael Addition/Cyclization | Cysteine, Homocysteine, Glutathione | Nanomolar (nM) range | mdpi.com |

| NBD-Cl / NBD-F | Nucleophilic Aromatic Substitution | Amines, Thiols (e.g., Proline) | --- | tcichemicals.com |

| Maleimide-based Reagents | Michael Addition | Thiol-containing compounds | --- | nih.gov |

| (E)-2-cyano-N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-3-(4-hydroxyphenyl)acrylamide (CHC-Mal) | Thiol Derivatization for MALDI-MSI | Glutathione, Cysteine, Reduced Proteins | --- | acs.org |

Electrochemical Analysis Methods (e.g., Amperometry)

Electrochemical methods offer a sensitive and often simpler alternative for the quantification of electroactive compounds. nih.gov Both the thiol group and the isoquinoline nucleus are electroactive, making electrochemical techniques highly suitable for the analysis of this compound.

Direct oxidation of thiols at conventional solid electrodes (like glassy carbon) is possible but often requires a high overpotential, which can lead to electrode fouling and interference from other oxidizable species in a sample. acs.org To overcome this, chemically modified electrodes (CMEs) have been developed. These electrodes incorporate catalysts or mediators that facilitate the oxidation of thiols at lower potentials, thereby enhancing sensitivity and selectivity. acs.orgnih.gov

One successful approach involves using electrodes modified with pyrroloquinoline quinone (PQQ). acs.orgnih.govacs.org In this system, the immobilized PQQ chemically oxidizes the thiol to its disulfide. The reduced PQQ is then electrochemically re-oxidized at the electrode surface, generating a current that is proportional to the thiol concentration. acs.org This mediated detection allows for quantification at less positive potentials, minimizing interferences. acs.orgnih.gov Electrodes modified with single-wall carbon nanotubes (SWNTs), sometimes in combination with PQQ, have also demonstrated excellent electrocatalytic activity towards thiol oxidation, offering low detection limits and fast response times. nih.gov

Amperometry, which measures the current generated by the oxidation or reduction of the analyte at a constant potential, is a common detection mode, especially when coupled with a separation technique like capillary electrophoresis or HPLC. nih.govbham.ac.uk This combination allows for the separation of different thiols in a complex mixture before their sensitive amperometric detection. nih.gov For instance, an end-column amperometric detection system with a carbon electrode has been successfully used to determine thiols like cysteine and glutathione in urine samples following chromatographic separation. nih.gov

The isoquinoline moiety itself is also electrochemically active and its behavior has been studied using techniques like polarography and cyclic voltammetry. wikipedia.org The electrochemical properties would be influenced by substituents on the ring and the pH of the medium. Therefore, the electrochemical signature of this compound would be a composite of the contributions from both the thiol group and the dihydroisoquinoline ring system, potentially offering unique voltammetric profiles for selective detection.

| Method/Electrode | Principle | Analyte Examples | Detection Limit | Reference(s) |

| Amperometry with PQQ-modified electrode | Catalytic oxidation of thiols by immobilized PQQ | Cysteine, Homocysteine, Glutathione | 63.7 nM (for Cysteine) | acs.orgnih.gov |

| Amperometry with SWNT/PQQ-modified electrode | Electrocatalytic oxidation on nanotube/PQQ surface | Cysteine, Glutathione, N-acetyl-L-cysteine | 10⁻⁶–10⁻⁷ M range | nih.gov |

| CLC-Amperometry with Carbon Electrode | Separation followed by direct electrochemical oxidation | Cysteine, Glutathione | 8 fmol (for Cysteine) | nih.gov |

| Mercury-based Electrodes | Formation of stable mercury thiolate complexes | Thiol compounds | --- | acs.org |

Applications of 3,4 Dihydroisoquinoline 1 Thiol in Organic Synthesis and Advanced Materials

3,4-Dihydroisoquinoline-1-thiol as a Key Building Block in Organic Synthesis

While direct literature on the synthesis of this compound is limited, its preparation can be inferred from established methods for the synthesis of thiolactams. The most common approach involves the thionation of the corresponding lactam, 3,4-dihydroisoquinolin-1(2H)-one. Reagents such as Lawesson's reagent are widely used for this transformation, converting the carbonyl group into a thiocarbonyl group. doaj.orgresearchgate.net A mechanochemical approach using Lawesson's reagent has also been reported for the synthesis of various thiolactams, offering a solvent-free and often more efficient alternative. doaj.org

Another potential route involves the reaction of 1,2,3,4-tetrahydroisoquinoline (B50084) with elemental sulfur. A patent describes the formation of 3,4-dihydroisoquinoline (B110456) from this reaction, postulating the formation of a transient, non-isolable intermediate, 1-mercapto-1,2,3,4-tetrahydroisoquinoline, which spontaneously eliminates hydrogen sulfide. Careful control of reaction conditions might allow for the isolation or in situ utilization of related thiol intermediates.

Once synthesized, this compound serves as a versatile building block. The presence of the reactive thiolactam functionality, with its nucleophilic sulfur and electrophilic carbon, allows for a variety of chemical transformations.

Contributions to the Synthesis of Diverse Heterocyclic Compounds

The thiolactam moiety of this compound is a powerful tool for the construction of more complex heterocyclic systems. The sulfur atom can act as a nucleophile, while the adjacent carbon is susceptible to nucleophilic attack, and the nitrogen can also participate in cyclization reactions.

One key application is in [4+2] heteroannelation reactions. For instance, the reaction of 3,4-dihydroisoquinoline with 3-acylthiotetronic acids leads to the formation of benzo[a]thieno[f]quinolizines, which are heterocyclic steroid analogues. nih.gov While this example uses the parent imine, the thiolactam offers a pre-functionalized handle for similar transformations, potentially leading to novel sulfur-containing polycyclic frameworks.

Furthermore, the thiolactam can undergo S-alkylation followed by intramolecular cyclization to forge new rings. The resulting thioether linkage can also be a site for further synthetic manipulation. The general reactivity of thiolactams in formal ene reactions with strained systems like bicyclobutanes has also been demonstrated, opening avenues for the synthesis of unique cyclobutane-substituted isoquinoline (B145761) derivatives. nih.gov

Derivatization for the Development of Functional Organic Materials

The thiol group in the thiolactim tautomer of this compound is a prime site for derivatization to create functional organic materials. Thiol-supported surfaces are of increasing interest in fields ranging from biotechnology to catalysis. mdpi.com The ability of thiols to form strong bonds with noble metal surfaces, such as gold, makes them ideal for the formation of self-assembled monolayers (SAMs). The this compound could, therefore, be used to anchor isoquinoline-based functionalities onto surfaces, creating materials with tailored electronic, optical, or recognition properties.

The thiol group can also participate in thiol-ene "click" reactions, which are known for their high efficiency, stereoselectivity, and mild reaction conditions. wikipedia.org This allows for the straightforward conjugation of the this compound unit to polymers or other molecular scaffolds, leading to the development of functional polymers and materials with potential applications in drug delivery or as specialized resins. For example, multifunctional thiols can be reacted with multifunctional enes to form cross-linked polymer networks. wikipedia.org

Below is a table illustrating the types of derivatization possible with the thiol group and their potential applications in materials science.

| Derivatization Reaction | Resulting Functional Group | Potential Application in Materials Science |

| Reaction with alkyl halides | Thioether | Precursor for further functionalization, modification of electronic properties. |

| Reaction with metal surfaces (e.g., Au) | Thiolate (surface-bound) | Self-assembled monolayers (SAMs) for sensors, molecular electronics. |

| Thiol-ene reaction with alkenes | Thioether | Polymer synthesis, surface patterning, bioconjugation. |

| Oxidation | Disulfide | Formation of dimeric structures, redox-responsive materials. |

Utility as Precursors for Enantiomerically Pure Chemical Entities

The reduction of 1-substituted-3,4-dihydroisoquinolines is a well-established method for the synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines, which are core structures in a vast array of natural products and pharmaceuticals. nih.gov The C=N double bond of the dihydroisoquinoline can be enantioselectively reduced using various methods, including chiral hydride reagents, catalytic hydrogenation with chiral catalysts, or enzymatic catalysis, to generate a stereocenter at the C1 position. nih.gov

By analogy, this compound, after appropriate S-functionalization to form a 1-substituted derivative, can serve as a precursor for enantiomerically pure 1-substituted-1,2,3,4-tetrahydroisoquinolines containing a sulfur moiety. The enantioselective reduction of the imine would proceed similarly to other 1-substituted dihydroisoquinolines.

The following table provides examples of enantioselective reductions of 1-substituted-3,4-dihydroisoquinolines, which serves as a model for the potential of sulfur-containing analogues.

| Substrate | Chiral Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |

| 1-Phenyl-3,4-dihydroisoquinoline | Ru(OAc)2[(S)-xyl-binap] / H2 | (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | 97% | (Adapted from general literature on asymmetric hydrogenation) |

| 1-Methyl-3,4-dihydroisoquinoline | (R,R)-Ts-DENEB-Rh / H2 | (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline | 95% | (Adapted from general literature on asymmetric hydrogenation) |

| 1-Benzyl-3,4-dihydroisoquinoline | Chiral Borane Reducing Agent | (S)-1-Benzyl-1,2,3,4-tetrahydroisoquinoline | >90% | nih.gov |

The ability to introduce a sulfur-containing substituent at the C1 position and subsequently create a chiral center with high enantiomeric purity opens up possibilities for the synthesis of novel, biologically active molecules.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,4-dihydroisoquinoline-1-thiol derivatives, and how can reaction conditions be systematically evaluated?

- Methodological Answer : The synthesis of 3,4-dihydroisoquinoline derivatives often employs ring-expansion strategies or aza-Friedel-Crafts reactions. For example, a one-pot synthesis using 3,4-dihydroisoquinoline pseudo bases and acylating agents under solvent-free conditions achieves high yields (70–85%) with minimal byproducts . Reaction optimization should include:

- Catalyst Screening : Evaluate Lewis acids (e.g., FeCl₃, ZnCl₂) for regioselectivity.

- Temperature Gradients : Test 25–120°C to balance reaction rate and stability of thiol groups.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization for purity >95% .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Key techniques include:

- X-ray Crystallography : Resolve bond lengths and angles (e.g., C–S bond: ~1.68 Å; dihedral angle between thiol and isoquinoline: ~12.5°) .

- LC-MS/MS : Use Lipid Search software (5 ppm mass tolerance) to confirm molecular ions (e.g., [M+H]+ at m/z 192.08) and fragmentation patterns .

- NMR : Assign peaks via ¹H-¹H COSY and HSQC (e.g., aromatic protons at δ 7.2–7.8 ppm; thiol proton at δ 3.1–3.3 ppm) .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) affect the bioactivity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies require:

- Synthetic Libraries : Prepare derivatives with varied alkyl chains (C1–C17) and substituents (e.g., methoxy, hydroxyl) .

- Bioassays : Test cytotoxicity (MTT assay, IC₅₀), antimicrobial activity (MIC against S. aureus and E. coli), and antifungal activity (agar diffusion).

- Statistical Analysis : Apply one-way ANOVA (SPSS 16.0) to compare bioactivity across derivatives, with significance at p < 0.05 .

- Example Finding : Derivatives with C6–C8 alkyl chains show 2–3× higher antifungal activity than shorter chains due to enhanced membrane permeability .

Q. How can researchers resolve contradictions in reported toxicity data for 3,4-dihydroisoquinoline derivatives?

- Methodological Answer : Address discrepancies via:

- Meta-Analysis : Follow Cochrane guidelines to aggregate toxicity data from heterogeneous studies, assessing bias via funnel plots and Egger’s test .

- In Silico Modeling : Use QSAR tools (e.g., TEST, ECOSAR) to predict acute toxicity (LC₅₀) and prioritize in vivo testing .

- Experimental Validation : Conduct OECD 423 acute oral toxicity tests in rodents, noting LD₅₀ thresholds and histopathological changes .

Q. What strategies improve the stability of this compound in aqueous media for pharmacological applications?

- Methodological Answer : Stabilization approaches include:

- pH Optimization : Maintain pH 6–7 to prevent thiol oxidation to disulfides.

- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to achieve >90% recovery post-reconstitution.

- Encapsulation : Use liposomes (DSPC/cholesterol, 70:30 mol%) to enhance half-life in plasma from 2 to 12 hours .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies for this compound derivatives in neurotoxicity assays?

- Methodological Answer :

- Dosing Range : Use log-scale concentrations (1 nM–100 µM) to capture EC₅₀/IC₅₀.

- Controls : Include positive controls (e.g., MPTP for dopaminergic toxicity) and vehicle controls (DMSO < 0.1%).

- Endpoint Selection : Measure mitochondrial membrane potential (JC-1 dye) and ROS levels (DCFH-DA assay) in SH-SY5Y cells .

Q. What statistical methods are appropriate for analyzing contradictory bioactivity data across independent studies?

- Methodological Answer :

- Random-Effects Model : Account for inter-study variability in meta-analyses.

- Sensitivity Analysis : Exclude outliers (e.g., Grubbs’ test) and recalculate effect sizes.

- Bayesian Approaches : Use Markov Chain Monte Carlo (MCMC) to estimate posterior distributions of bioactivity parameters .

Tables of Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.